molecular formula C10H14N2O B11910187 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine

Cat. No.: B11910187
M. Wt: 178.23 g/mol
InChI Key: WUXCXUKUGYPPRE-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C10H15N2O. It is known for its unique structure, which includes a quinoline backbone with methoxy and amine functional groups. This compound is often used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyquinoline: Lacks the tetrahydro structure, leading to different chemical properties.

    5,6,7,8-Tetrahydroquinoline: Does not have the methoxy and amine groups, resulting in different reactivity.

    2-Methoxy-5,6,7,8-tetrahydroquinoline: Similar structure but lacks the amine group.

Uniqueness

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is unique due to the presence of both methoxy and amine groups on the tetrahydroquinoline backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and antimicrobial effects.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of this compound against different cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Effect Observed
HeLa (Cervical carcinoma)15.4Induced apoptosis and cell cycle arrest
HT-29 (Colorectal adenocarcinoma)12.3Inhibition of colony formation
A2780 (Ovarian carcinoma)10.1Increased ROS production leading to cell death
MSTO-211H (Mesothelioma)18.5Disruption of mitochondrial membrane potential

The compound demonstrated significant cytotoxicity across various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Oxidative Stress : The compound enhances reactive oxygen species (ROS) levels within cancer cells, leading to oxidative damage and apoptosis .
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1 phase in several cancer types .
  • Mitochondrial Dysfunction : The compound disrupts mitochondrial function, contributing to increased cellular stress and eventual cell death .

Case Study 1: Colorectal Cancer Treatment

A study investigated the effects of this compound on colorectal cancer cells (HT-29). The compound was found to significantly reduce cell viability and inhibit migration by disrupting key signaling pathways involved in proliferation and metastasis. Notably, it induced autophagy through the PI3K/AKT/mTOR pathway .

Case Study 2: Ovarian Cancer Cells

In another study focusing on ovarian cancer (A2780), the compound demonstrated a potent ability to induce apoptosis via ROS-mediated pathways. The findings suggested that its effectiveness could be enhanced when used in combination with other therapeutic agents targeting oxidative stress pathways .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine

InChI

InChI=1S/C10H14N2O/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2,5,8H,3-4,6,11H2,1H3

InChI Key

WUXCXUKUGYPPRE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CC(CC2)N)C=C1

Origin of Product

United States

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